molecular formula C17H11N3O3S B2402466 Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-68-3

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2402466
CAS No.: 887902-68-3
M. Wt: 337.35
InChI Key: IXDRSSLUFZPDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group, a cyanobenzamido group, and a benzo[d]thiazole core.

Preparation Methods

The synthesis of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzothiazole core.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the cytotoxic properties of benzothiazole derivatives.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects .

Comparison with Similar Compounds

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives such as:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and molecular docking analyses.

Chemical Structure and Properties

The compound belongs to the class of benzo[d]thiazole derivatives, known for their diverse biological activities. The presence of the thiazole ring and the cyanobenzamide moiety contributes to its pharmacological potential. The molecular formula is C16H14N2O3SC_{16}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 306.36 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.

  • In Vitro Studies : In a study involving MCF-7 breast cancer cells, compounds similar to this compound exhibited low micromolar IC50 values, indicating potent antiproliferative effects (IC50 values reported between 2.8 µM and 3.9 µM) .
  • Mechanism of Action : The mechanism is believed to involve inhibition of heat shock protein 90 (Hsp90), which is crucial for the maturation of many oncogenic proteins. By disrupting this pathway, the compound may induce apoptosis in cancer cells .
Cell Line IC50 (µM) Mechanism
MCF-72.8 - 3.9Hsp90 inhibition
A549 (Lung)TBDTBD
HeLa (Cervical)TBDTBD

2. Neuroprotective Activity

Compounds containing a benzo[d]thiazole core have also been investigated for their neuroprotective properties, particularly in relation to Alzheimer’s disease.

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase inhibitory activity, which is vital for increasing acetylcholine levels in neurodegenerative conditions . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole scaffold can significantly influence biological activity. Electron-withdrawing groups enhance potency against cancer cell lines by stabilizing the active conformation of the compound.

  • Key Modifications : The introduction of various substituents at different positions on the benzothiazole ring has been shown to affect both anticancer and neuroprotective activities positively.

Case Studies

  • Study on Antitumor Activity : A recent investigation into a series of benzothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited substantial antitumor activity across multiple cell lines, emphasizing the importance of structural optimization .
  • Neuropharmacological Evaluation : In silico studies have indicated that compounds with a similar framework bind effectively to acetylcholinesterase, suggesting that this compound could also serve as a lead compound for developing new treatments for Alzheimer’s disease .

Properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-23-16(22)12-6-7-13-14(8-12)24-17(19-13)20-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRSSLUFZPDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.